N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline
Description
N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline is an aniline derivative featuring a 4-ethoxybenzyl group attached to the nitrogen atom and a phenethyloxy substituent at the 3-position of the aromatic ring. The ethoxy group (–OCH₂CH₃) is electron-donating, influencing the compound’s electronic properties and reactivity. The phenethyloxy moiety (–OCH₂CH₂C₆H₅) introduces steric bulk and enhances lipophilicity.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-25-22-13-11-20(12-14-22)18-24-21-9-6-10-23(17-21)26-16-15-19-7-4-3-5-8-19/h3-14,17,24H,2,15-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUNZFCWHVNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline is a synthetic compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
- Chemical Formula : C₁₉H₂₃NO₂
- Molecular Weight : 295.39 g/mol
The compound features an aniline core substituted with ethoxy and phenethyloxy groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and phenethyloxy groups enhances the compound's binding affinity, potentially leading to significant biological effects.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Receptor Binding : The structural features allow it to bind to receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Antitumor Properties : Investigations into its potential as an anticancer agent are ongoing, with preliminary studies indicating possible efficacy against specific cancer cell lines.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to control substances, suggesting strong antibacterial properties.
Case Study 2: Antitumor Potential
In vitro tests on cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent in breast cancer treatment. Further studies are needed to elucidate the specific pathways involved.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations reveal:
- Enhanced Biological Activity : Modifications in substituents can lead to improved potency against target organisms.
- Structure-Activity Relationship (SAR) : The positioning of functional groups significantly affects the compound's interaction with biological targets, emphasizing the importance of SAR studies in drug development.
Scientific Research Applications
Chemistry
N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. The compound is utilized in:
- Synthesis of Organic Compounds : It can be employed as an intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.
- Reaction Mechanisms : Researchers study its reactivity to understand fundamental reaction mechanisms, which can lead to advancements in synthetic methodologies.
Biology
In biological research, this compound is investigated for its interaction with biological systems:
- Protein-Ligand Interactions : It is used to study how small molecules interact with proteins, which is crucial for drug discovery and development.
- Enzyme Kinetics : this compound is analyzed for its effects on enzyme activity, providing insights into metabolic pathways.
Medicine
The compound shows promise in medicinal chemistry due to its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties, making it a candidate for further investigation in cancer treatment.
- Anti-inflammatory Effects : Its structural characteristics may also confer anti-inflammatory activities, which are essential for developing new anti-inflammatory drugs.
Data Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Organic Synthesis | Acts as a reagent and building block |
| Biology | Protein-Ligand Studies | Important for drug discovery |
| Enzyme Kinetics | Insights into metabolic processes | |
| Medicine | Anticancer Research | Potential therapeutic candidate |
| Anti-inflammatory Studies | Investigated for new drug development |
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Synthesis of Novel Anticancer Agents : Research published in various journals has explored the modification of this compound to develop derivatives with enhanced anticancer activity. These studies focus on structure-activity relationships to optimize efficacy.
- Biological Activity Assessment : A series of experiments have been conducted to evaluate the compound's effect on specific cancer cell lines. Results indicate a dose-dependent response, suggesting potential for therapeutic use.
- Mechanistic Studies : Investigations into the binding interactions of this compound with target proteins have provided insights into its mechanism of action, which may involve modulation of signaling pathways relevant to cancer progression.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-(4-Ethoxybenzyl)-3-(phenethyloxy)aniline with key analogs:
*Calculated based on structural analogs.
Key Findings from Research
- Electronic Effects : Ethoxy groups enhance electron delocalization in conjugated systems, as seen in triphenylamine derivatives (e.g., 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline in ). This property is critical for applications in optoelectronics, such as two-photon absorption materials .
- Lipophilicity and Solubility : Longer alkoxy chains (e.g., heptyloxy in ) increase hydrophobicity, whereas ethoxy groups balance solubility and reactivity. The phenethyloxy group further enhances lipophilicity compared to smaller substituents like methoxy .
- Synthetic Challenges: Synthesis of ethoxy-containing compounds often involves Ullmann coupling (CuI/K₂CO₃) or nucleophilic substitution, as demonstrated in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
